molecular formula C13H13N3O5 B455827 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide CAS No. 364626-47-1

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide

Cat. No.: B455827
CAS No.: 364626-47-1
M. Wt: 291.26g/mol
InChI Key: BIJRFEXFCDQNRB-UHFFFAOYSA-N
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Description

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide is an organic compound with a complex structure that includes a furan ring, a nitrophenoxy group, and a hydrazide functional group

Scientific Research Applications

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-nitrophenol, which is then reacted with furan-2-carboxylic acid in the presence of a suitable catalyst to form the intermediate compound. This intermediate is further reacted with hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring and nitrophenoxy group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to various biological effects. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide is unique due to its combination of a furan ring, nitrophenoxy group, and hydrazide functional group. This unique structure imparts specific chemical and biological properties that are not found in its isomers or other similar compounds .

Properties

IUPAC Name

5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-8-2-4-11(10(6-8)16(18)19)20-7-9-3-5-12(21-9)13(17)15-14/h2-6H,7,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJRFEXFCDQNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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